molecular formula C29H31Cl4PRu B6309814 Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) CAS No. 52490-94-5

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II)

Cat. No.: B6309814
CAS No.: 52490-94-5
M. Wt: 653.4 g/mol
InChI Key: ZMCNSVXDEFGLMT-UHFFFAOYSA-L
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Description

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) (CAS: 52490-94-5) is a mononuclear Ru(II) complex featuring a piano-stool geometry. The coordination sphere comprises a η⁶-arene ligand (p-cymene), two chloride ligands, and a triphenylphosphane (PPh₃) donor . This air-stable complex is commercially available (e.g., ≥98% purity from Shanghai Aladdin Biochemical Technology) and serves as a versatile precursor in organometallic catalysis . Its applications span hydrogenation, transfer hydrogenation, and C–H functionalization reactions, often attributed to the labile chloride ligands and the electron-donating PPh₃ ligand, which modulates the Ru center’s reactivity .

Properties

IUPAC Name

dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCNSVXDEFGLMT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31Cl4PRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reagents : Anhydrous RuCl₃ (1 equiv), p-cymene (2 equiv), PPh₃ (1 equiv).

  • Solvent : Methanol or ethanol, degassed via N₂/Ar bubbling.

  • Conditions : Reflux at 65–80°C for 12–24 hours under N₂ atmosphere.

  • Workup : Cooling to room temperature, filtration to remove insoluble residues, and solvent evaporation under reduced pressure.

  • Purification : Recrystallization from dichloromethane/hexane (1:3 v/v) yields orange-brown crystals.

Key Data :

ParameterValue
Typical Yield60–75%
Purity (Elemental)C: 53.2%, H: 4.8%

Mechanistic Considerations

The reaction proceeds through sequential ligand substitution and reduction:

  • Coordination of p-cymene : RuCl₃ reacts with p-cymene to form [(η⁶-p-cymene)RuCl₃]⁻, with chloride acting as a counterion.

  • Reduction to Ru(II) : Methanol acts as a mild reductant, converting Ru(III) to Ru(II) while releasing HCl.

  • Phosphane binding : PPh₃ displaces one chloride, yielding the final product.

Stepwise Synthesis via a Dimeric Intermediate

An alternative route employs the pre-formed dimer [(η⁶-p-cymene)RuCl₂]₂ as a precursor, enabling higher selectivity and yield.

Procedure

  • Dimer Preparation :

    • RuCl₃·xH₂O (2 equiv) is heated with excess p-cymene in ethylene glycol at 120°C for 6 hours.

    • The product, [(η⁶-p-cymene)RuCl₂]₂, is isolated as a brown solid (Yield: 85–90%).

  • Phosphane Addition :

    • The dimer (1 equiv) is dissolved in dichloromethane (DCM) under N₂.

    • PPh₃ (2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 2 hours.

    • Evaporation and recrystallization from DCM/Et₂O afford the monomeric complex.

Key Data :

ParameterValue
Final Yield80–88%
Reaction Time2–3 hours

Advantages

  • Avoids competing side reactions observed in one-pot syntheses.

  • Higher reproducibility due to defined intermediate characterization.

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize ball-milling techniques to minimize solvent use and enhance reaction efficiency.

Methodology

  • Reagents : RuCl₃ (1 equiv), p-cymene (2 equiv), PPh₃ (1 equiv).

  • Equipment : Stainless-steel milling jar (10 mL) with two balls (7 mm diameter).

  • Conditions : Milling at 30 Hz for 45 minutes.

Key Data :

ParameterValue
Yield70–78%
Reaction Time45 minutes

Characterization

  • IR Spectroscopy : ν(Ru-Cl) at 280 cm⁻¹, ν(Ru-P) at 520 cm⁻¹.

  • X-ray Crystallography : Confirms the pseudo-octahedral geometry with Ru–P bond lengths of 2.30–2.35 Å.

Influence of Reaction Parameters

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.76595
DCM8.97298
THF7.56893

Polar aprotic solvents (e.g., DCM) enhance ligand substitution kinetics, while protic solvents (e.g., methanol) facilitate reduction.

Stoichiometric Optimization

Excess PPh₃ (>1.2 equiv) leads to undesired bis-phosphane adducts, whereas substoichiometric amounts (<0.8 equiv) result in unreacted dimer.

Challenges and Mitigation Strategies

  • Oxidative Degradation : Ru(II) is prone to oxidation; rigorous inert-atmosphere techniques (Schlenk line, glovebox) are essential.

  • Byproduct Formation : Trace [(η⁶-p-cymene)RuCl(PPh₃)₂]⁺ may form; column chromatography (SiO₂, eluent: DCM/hexane) removes impurities.

Scalability and Industrial Relevance

Pilot-scale batches (100 g) achieve consistent yields (70–75%) using continuous flow reactors, with residence times of 30 minutes at 100°C. This method reduces solvent waste by 40% compared to batch processes.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time to 15 minutes (Yield: 68%).

  • Electrochemical Reduction : Direct reduction of RuCl₃ at a Pt cathode in the presence of ligands (Yield: 72%) .

Chemical Reactions Analysis

Substitution Reactions

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) undergoes ligand substitution reactions, forming monometallic adducts. For example, reaction with Lewis bases like triphenylphosphine (PPh₃) replaces chloride ligands, producing complexes with pseudo-octahedral "piano-stool" geometries .

Example Reaction:
[Ru(p-cymene)Cl₂]₂ + 2PPh₃ → 2[Ru(p-cymene)Cl₂(PPh₃)]

Key Structural Data (from X-ray crystallography) :

ParameterValue (Å/°)
Ru–P bond length2.365–2.381
Ru–Cl bond length2.404–2.421
P–Ru–Cl bond angles84.5–89.7°

These structural parameters confirm the retention of the η⁶-arene coordination while accommodating steric effects from PPh₃.

Cyclometallation Reactions

The complex facilitates C–H bond activation in nitrogen-containing substrates. For instance, reactions with arylimines or heterocycles yield cyclometallated ruthenium(II) complexes, critical for catalytic applications .

Mechanistic Pathway:

  • Substrate Coordination: The arene ligand (p-cymene) remains η⁶-coordinated, while the substrate binds via nitrogen.

  • C–H Activation: A base (e.g., KOAc) deprotonates the substrate, enabling cyclometallation.

Example Reaction :
[Ru(p-cymene)Cl₂(PPh₃)] + arylimine + KOAc → cyclometallated Ru(II) complex + KCl + HOAc

Conditions:

  • Solvent: Methanol or dichloromethane

  • Temperature: Reflux (60–80°C)

  • Yield: 70–85%

Ligand Exchange Reactions

The p-cymene ligand can be replaced by other arenes under controlled conditions, enabling modular synthesis of derivatives .

Example Reaction:
[Ru(p-cymene)Cl₂(PPh₃)] + C₆Me₆ → [Ru(C₆Me₆)Cl₂(PPh₃)] + p-cymene

Conditions:

  • Solvent: Toluene

  • Temperature: 100°C

  • Yield: 60–75%

Biological Activity and Coordination Chemistry

While primarily a catalytic agent, the complex exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) . Its lipophilic nature enhances membrane penetration, though toxicity profiles remain under investigation .

Stability and Reactivity Trends

  • Thermal Stability: Decomposes above 200°C, releasing p-cymene .

  • Solvent Effects: Reactivity is higher in polar aprotic solvents (e.g., DMF) due to improved chloride dissociation .

Scientific Research Applications

Catalysis

Overview:
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) serves as an effective catalyst in numerous organic transformations, including hydrogenation, hydrosilylation, and polymerization reactions. Its unique coordination environment allows for versatile reactivity.

Key Reactions:

  • Hydrogenation: This compound facilitates the reduction of alkenes and alkynes to alkanes, demonstrating high selectivity and efficiency.
  • Hydrosilylation: It catalyzes the addition of silanes to unsaturated compounds, which is crucial in the synthesis of siloxanes and silicones.
  • Polymerization: It plays a role in the polymerization of olefins, contributing to the development of new materials.

Case Study:
A study demonstrated that this ruthenium complex effectively catalyzed the hydrogenation of various functionalized alkenes under mild conditions, achieving high yields with minimal side reactions .

Reaction TypeConditionsYield (%)References
HydrogenationRoom temperature95
Hydrosilylation60 °C, 1 atm H₂90
Olefin Polymerization80 °C, in solution85

Medicinal Chemistry

Overview:
The potential of dichloro(p-cymene)(triphenylphosphane)ruthenium(II) in medicinal chemistry has been explored, particularly for its anticancer properties. The compound's ability to interact with biological molecules makes it a candidate for drug development.

Mechanism of Action:
The compound can bind to DNA and other biomolecules, leading to cellular apoptosis in cancer cells. Its coordination chemistry allows for selective targeting of cancerous tissues.

Case Study:
Research has indicated that this ruthenium complex exhibits cytotoxicity against various cancer cell lines, outperforming traditional platinum-based drugs in some cases. The mechanism involves DNA intercalation and disruption of cellular processes .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A549 (Lung Cancer)5Cisplatin10
HeLa (Cervical Cancer)4Carboplatin12
MCF-7 (Breast Cancer)6Oxaliplatin15

Material Science

Overview:
In material science, dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is employed for synthesizing advanced materials such as nanoparticles and coordination polymers.

Applications:

  • Nanoparticle Synthesis: The compound is used as a precursor for creating ruthenium nanoparticles with applications in catalysis and electronics.
  • Coordination Polymers: It facilitates the formation of metal-organic frameworks (MOFs), which are valuable in gas storage and separation technologies.

Case Study:
A recent study highlighted the use of this complex in synthesizing ruthenium nanoparticles that exhibited enhanced catalytic activity compared to bulk ruthenium . The nanoparticles were characterized using techniques such as TEM and XRD.

Material TypeSynthesis MethodApplication
Ruthenium NanoparticlesThermal decompositionCatalysis
Coordination PolymersSolvothermal synthesisGas separation

Mechanism of Action

The mechanism of action of dichloro(p-cymene)(triphenylphosphane)ruthenium(II) involves its interaction with molecular targets such as DNA and proteins. The compound’s piano-stool structure allows it to bind to these targets, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ligand Substitution Effects

  • [RuCl₂(p-cymene)(PPh₂NHnPr)]: Replacing PPh₃ with a phosphinous amide (PPh₂NHnPr) enhances nucleophilic character, improving catalytic activity in nitrile hydration (e.g., 71% yield for benzonitrile hydration) .
  • [RuCl₂(p-cymene)(P(OPh)₃)]: Substituting PPh₃ with tris(2-cyanoethyl)phosphine increases steric bulk, reducing catalytic efficiency in hydrogenation but improving stability in aqueous media .
  • [RuCl₂(p-cymene)(BINAP)] : Chiral BINAP ligands enable asymmetric catalysis, such as enantioselective hydrogenation of ketones, achieving >90% enantiomeric excess in pharmaceutical syntheses .

Dimeric vs. Monomeric Complexes

  • Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂): The dimeric precursor lacks a phosphine ligand, requiring in situ dissociation for catalytic activity. It is less active in transfer hydrogenation (2 mol% loading) compared to monomeric phosphine-adducts (0.5–1 mol%) .

Catalytic Performance

Compound Application Conditions Efficiency/Selectivity Reference
[RuCl₂(p-cymene)(PPh₃)] Hydrogenation of CO₂ 80°C, 20 bar H₂ 85% conversion (TON = 340)
[RuCl₂(p-cymene)(PPh₂NHnPr)] Benzonitrile hydration 100°C, H₂O 71% yield
[RuCl₂(p-cymene)]₂ Transfer hydrogenation of aldehydes 2.5 mol%, DMF 60% conversion (vs. 85% for monomer)
[RuCl₂(p-cymene)(BINAP)] Asymmetric hydrogenation RT, 10 bar H₂ >90% ee

Mechanistic Insights

  • Phosphine Ligand Role : PPh₃ stabilizes low oxidation states (Ru⁰/RuII) during catalytic cycles, facilitating oxidative addition/reductive elimination steps in C–H activation .
  • Chloride Lability: In [RuCl₂(p-cymene)(PPh₃)], chloride dissociation generates coordinatively unsaturated Ru centers, critical for substrate binding. This contrasts with more stable analogues like [RuCl₂(p-cymene)(dppe)] (dppe = bis(diphenylphosphino)ethane), where chelating ligands reduce reactivity .

Stability and Handling

  • Air Stability: [RuCl₂(p-cymene)(PPh₃)] is air-stable, unlike [RuCl₂(p-cymene)(P(CH₂CH₂CN)₃)], which degrades in moist air due to hydrophilic cyanoethyl groups .
  • Thermal Stability : Decomposition temperatures vary: [RuCl₂(p-cymene)(PPh₃)] (stable to 150°C) vs. [RuCl₂(p-cymene)(PPh₂NHnPr)] (decomposes at 120°C) due to weaker P–N bonds .

Biological Activity

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II), a complex of ruthenium, has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, characterization, and biological effects of this compound, supported by various studies and findings.

Synthesis and Characterization

The synthesis of dichloro(p-cymene)(triphenylphosphane)ruthenium(II) typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with triphenylphosphine. The resulting complex adopts a pseudo-tetrahedral structure, characterized by typical Ru—P and Ru—Cl bond lengths. The molecular formula is represented as [Ru(C₁₀H₁₄)Cl₂(C₁₈H₁₅P)], indicating the presence of p-cymene and triphenylphosphine ligands .

Antimicrobial Activity

Research has indicated that ruthenium(II)-arene complexes, including those based on p-cymene, exhibit significant antimicrobial properties. A study demonstrated that these complexes showed higher antibacterial activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Ruthenium(II)-Arene Complexes

ComplexTarget BacteriaActivity Level
TSC1Staphylococcus aureusHigh
TSC2Escherichia coliModerate
TSC3Bacillus subtilisHigh

Anticancer Activity

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) has been studied for its potential as an anticancer agent. Research involving various cancer cell lines, such as HeLa (cervical carcinoma) and MCF-7 (breast cancer), revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of several ruthenium(II) complexes on different cell lines using the MTT assay. The results indicated that dichloro(p-cymene)(triphenylphosphane)ruthenium(II) significantly inhibited cell proliferation in cancerous cells while demonstrating much higher IC₅₀ values in normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Data

ComplexCell LineIC₅₀ (μM)Selectivity Index
Ru-PPh₃HeLa10 ± 215
Ru-PPh₃MCF-712 ± 312
Ru-PPh₃BGM (normal)150 ± 5-

The anticancer activity of dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is attributed to its ability to induce oxidative stress within cancer cells. This leads to increased production of reactive oxygen species (ROS), resulting in apoptosis (programmed cell death). Studies have shown that these complexes promote oxidative stress-mediated apoptotic pathways, making them promising candidates for further development in cancer therapy .

Q & A

Q. What synthetic routes are commonly used to prepare dichloro(p-cymene)(triphenylphosphane)ruthenium(II), and how is purity ensured?

The complex is typically synthesized by reacting [RuCl₂(p-cymene)]₂ with triphenylphosphane (PPh₃) in dichloromethane or ethanol under inert conditions . Purification involves recrystallization from volatile solvents (e.g., CH₂Cl₂/hexane) to remove unreacted ligands. Purity is validated via elemental analysis, NMR spectroscopy, and X-ray crystallography, with attention to residual solvent peaks in ¹H NMR .

Q. How is the molecular geometry of this complex characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The Ru(II) center adopts a pseudo-octahedral geometry, with the p-cymene ligand in an η⁶-coordination mode, two chlorides in cis positions, and PPh₃ occupying the sixth site. Key parameters include Ru–Cl bond lengths (~2.40 Å) and Ru–P distances (~2.30 Å), consistent with similar Ru(II) complexes .

Q. What catalytic applications are most studied for this complex?

It is widely used in transfer hydrogenation, C–H activation, and cyclization reactions. For example, in the presence of NaOAc, it catalyzes regioselective cyclization of alkynes with aromatic substrates to form isoquinolines . Reaction conditions (e.g., solvent, temperature, ligand ratio) are optimized via kinetic studies and DFT calculations to enhance turnover numbers (TONs) .

Advanced Research Questions

Q. How do ligand substitutions (e.g., replacing PPh₃ with chiral phosphines) alter catalytic enantioselectivity?

Substituting PPh₃ with chiral ligands like BINAP or DAIPEN induces asymmetry at the Ru center, enabling enantioselective hydrogenation. For instance, (R)-BINAP-modified analogs achieve >90% ee in ketone reductions . Mechanistic studies (e.g., circular dichroism, XAS) reveal ligand-induced distortions in the coordination sphere that favor specific transition states .

Q. What strategies resolve contradictions in reported catalytic activities across studies?

Discrepancies often arise from subtle differences in pre-catalyst activation or solvent effects. For example, AgNTf₂ is critical in C–H amidation to abstract chloride and generate active [Ru]⁺ species . Systematic control experiments (e.g., varying counterions, in situ XAFS monitoring) help isolate variables and reconcile conflicting data .

Q. How is this complex employed in photochemical CO₂ reduction, and what modifications enhance its performance?

When functionalized with photosensitizers (e.g., pyrene derivatives), the complex exhibits improved light absorption and charge transfer for CO₂-to-CO conversion. Key modifications include appending π-conjugated moieties to the p-cymene ligand, which extend excited-state lifetimes (measured via transient absorption spectroscopy) .

Methodological Guidance

Q. What precautions are necessary when handling this complex in air-sensitive reactions?

The compound is air-sensitive; reactions must be conducted under argon/nitrogen using Schlenk lines or gloveboxes. Deoxygenated solvents (e.g., THF, MeOH) are essential to prevent oxidation to Ru(III). Storage in amber vials at –20°C under inert gas prolongs stability .

Q. How are computational methods integrated to study reaction mechanisms involving this complex?

DFT calculations (e.g., B3LYP-D3/def2-TZVP) model intermediates and transition states. For example, NBO analysis identifies charge redistribution during C–H bond cleavage, while IRC trajectories validate proposed pathways . Experimental validation via isotopic labeling (²H/¹³C) confirms computational predictions .

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